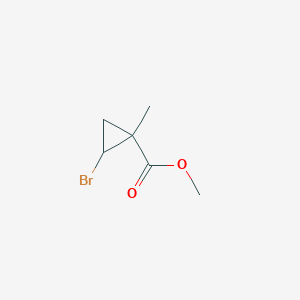

Methyl 2-bromo-1-methylcyclopropane-1-carboxylate

Description

Methyl 2-bromo-1-methylcyclopropane-1-carboxylate (CAS: 104725-21-5) is a brominated cyclopropane derivative with the molecular formula C₆H₉BrO₂ and a molecular weight of 193.04 g/mol . Its structure features a strained cyclopropane ring substituted with a methyl group, a bromine atom, and a methyl ester moiety. This compound is marketed as a versatile scaffold for organic synthesis, with applications in pharmaceuticals, agrochemicals, and materials science . Its InChIKey (IQHRBUGQFSFNHZ-UHFFFAOYSA-N) and monoisotopic mass (191.97859 Da) confirm its unique stereoelectronic profile .

Propriétés

IUPAC Name |

methyl 2-bromo-1-methylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c1-6(3-4(6)7)5(8)9-2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHRBUGQFSFNHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104725-21-5 | |

| Record name | methyl 2-bromo-1-methylcyclopropane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

The synthesis of Methyl 2-bromo-1-methylcyclopropane-1-carboxylate typically involves the bromination of methyl 1-methylcyclopropane-1-carboxylate. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Methyl 2-bromo-1-methylcyclopropane-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.

Oxidation Reactions: Oxidizing agents can convert the compound into carboxylic acids or other oxidized products.

Common reagents used in these reactions include bromine, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Organic Synthesis

Role as an Intermediate

Methyl 2-bromo-1-methylcyclopropane-1-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. Its reactivity patterns allow it to participate in nucleophilic substitution reactions, making it useful for constructing various chemical frameworks.

Synthetic Pathways

The compound can be synthesized through multiple methods, often involving bromination reactions with cyclopropane derivatives. The presence of the bromine atom enhances its electrophilicity, facilitating further transformations into more complex structures.

Pharmaceutical Development

Medicinal Chemistry Applications

In medicinal chemistry, this compound is utilized in the development of pharmaceuticals due to its ability to modify biological activity through structural variations. It has been involved in synthesizing potential drug candidates that target various diseases, including cancer and infectious diseases .

Case Study: Synthesis of Antitumor Agents

A notable application includes its use in synthesizing novel antitumor agents. The compound's ability to undergo stereoselective reactions has been exploited to create chiral centers essential for enhancing the efficacy of therapeutic agents .

Agricultural Chemistry

Insecticides and Pesticides

this compound has been investigated for its role in developing insecticides. Its structural features allow it to mimic natural insect pheromones, which can disrupt pest behavior and improve crop protection strategies .

Example: Pyrethroid Synthesis

In the synthesis of pyrethroid insecticides, this compound acts as a key building block. Research indicates that modifications to the cyclopropane structure can lead to improved insecticidal properties while minimizing toxicity to non-target organisms .

Material Science

Applications in Nanotechnology

The compound has potential applications in the field of nanotechnology, particularly in creating mesoporous materials and nanoclays that can be used for drug delivery systems or as catalysts . The ability to functionalize surfaces with cyclopropane derivatives enhances material properties for specific applications.

Data Table: Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecule synthesis | Synthesis pathways involving nucleophilic substitution |

| Pharmaceutical Development | Development of drug candidates targeting cancer and infectious diseases | Novel antitumor agents synthesis |

| Agricultural Chemistry | Development of insecticides and pesticides | Pyrethroid synthesis |

| Material Science | Creation of mesoporous materials and nanoclays | Nanotechnology applications |

Mécanisme D'action

The mechanism of action of Methyl 2-bromo-1-methylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in these interactions, often facilitating the formation of covalent bonds with the target molecules . The pathways involved depend on the specific application and the biological or chemical context in which the compound is used .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

2.1 Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

2.4 Patent and Literature Landscape

By contrast, analogs like sandaracopimaric acid methyl ester () are well-documented in natural product chemistry, reflecting their historical isolation from plant resins .

Activité Biologique

Methyl 2-bromo-1-methylcyclopropane-1-carboxylate (C6H9BrO2) is a compound of increasing interest in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular weight of 193.04 g/mol and features a cyclopropane ring, which is known for its strain and reactivity. The presence of the bromine atom significantly influences its chemical behavior, making it a useful intermediate in various synthetic applications.

| Property | Value |

|---|---|

| Molecular Formula | C6H9BrO2 |

| Molecular Weight | 193.04 g/mol |

| SMILES | CC1(CC1Br)C(=O)OC |

| InChI Key | IQHRBUGQFSFNHZ-UHFFFAOYSA-N |

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The bromine atom can facilitate covalent bonding with nucleophiles, which may lead to inhibition or activation of specific enzymes or receptors.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes by forming stable complexes, thus altering metabolic pathways.

- Receptor Interaction: It can interact with cellular receptors, potentially influencing signal transduction pathways.

In Vitro Studies

Recent studies have focused on the compound's potential as an insecticide. For instance, research on similar cyclopropane derivatives has shown that modifications can lead to significant differences in biological activity. The stereochemistry of such compounds often plays a crucial role in their effectiveness as bioactive agents .

Case Studies

- Insecticidal Activity: A study demonstrated that certain derivatives of cyclopropane compounds exhibited insecticidal properties against common agricultural pests. This compound was included in a broader investigation into structure-activity relationships (SAR), highlighting the importance of the bromine substituent in enhancing potency .

- Medicinal Chemistry Applications: Research has identified potential therapeutic applications for compounds with similar structures, particularly in targeting specific enzymes related to disease processes. For example, the compound's ability to undergo substitution reactions makes it a candidate for further modifications aimed at improving efficacy against specific targets .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Methyl 1-methylcyclopropane-1-carboxylate | Lacks bromine | Lower reactivity |

| 2-Bromo-1-methylcyclopropane-1-carboxylic acid | Contains carboxylic acid group | Different reactivity |

The presence of the bromine atom in this compound enhances its reactivity compared to its non-brominated analogs, making it a more versatile compound in synthetic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.